Cerium(IV) sulfate hydrate

Übersicht

Beschreibung

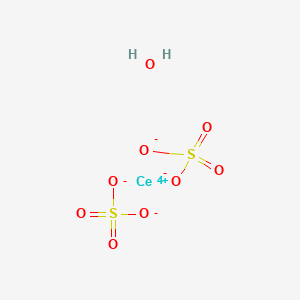

Cerium(IV) sulfate hydrate, also known as ceric sulfate, is an inorganic compound with the chemical formula Ce(SO₄)₂·xH₂O, where x can be 4, 8, or 12. It appears as yellow to yellow-orange crystals and is moderately soluble in water and dilute acids. This compound is known for its strong oxidizing properties, especially under acidic conditions .

Vorbereitungsmethoden

Cerium(IV) sulfate hydrate can be synthesized through the direct reaction of fine, calcined cerium(IV) oxide with concentrated sulfuric acid, yielding the tetrahydrate form. The reaction typically involves heating the mixture to facilitate the formation of the desired hydrate . Industrial production methods often involve similar processes, ensuring the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Redox Reactions

The cerium(IV)/cerium(III) redox couple (Ce⁴⁺/Ce³⁺ ) is central to its applications. Key reactions include:

Oxidation of Reducing Agents

In acidic environments, Ce⁴⁺ acts as a strong oxidizer:

-

Reaction with Cl⁻ :

-

Reaction with Sulfite :

Electrochemical Behavior

The redox potential shift in sulfuric acid is influenced by ligand exchange. Ce³⁺ coordinates nine water molecules, while Ce⁴⁺ binds bisulfate ions . A two-step mechanism governs charge transfer:

-

Ligand exchange : Ce⁴⁺ replaces bisulfate with water.

-

Rate-determining electron transfer : Outer-sphere electron transfer follows Marcus theory .

| Property | Ce³⁺ | Ce⁴⁺ |

|---|---|---|

| Coordination shell | 9 H₂O molecules | 3 HSO₄⁻ + water |

| Ionic radius | Larger (∼1.01 Å) | Smaller (∼0.87 Å) |

| Redox potential shift | Dependent on acid concentration | Asymmetric charge transfer |

EXAFS and DFT Analysis

-

Ce³⁺ : Exhibits a Ce–O bond length of ~2.50 Å with nine water ligands .

-

Ce⁴⁺ : Coordinates three bisulfate ions and water, with a Ce–O bond length of ~2.34 Å .

-

Kinetic asymmetry : The cathodic Tafel slope (170–320 mV/decade) reflects the rate-determining electron transfer step .

Electrochemical Kinetics

Wissenschaftliche Forschungsanwendungen

Catalysis

Cerium(IV) sulfate hydrate is recognized for its catalytic properties in various chemical reactions. It is particularly effective in:

- Hydration of Alkynes : Cerium(IV) sulfate has been used to catalyze the hydration of alkynes, providing a selective and cost-effective method for synthesizing alcohols from alkynes. This process enhances reaction rates and yields significantly compared to traditional methods .

- Synthesis of Organic Compounds : Its role as a catalyst in organic synthesis has been well-documented. It facilitates reactions such as oxidation and reduction, contributing to the development of complex organic molecules .

Materials Science

This compound is employed in the production of advanced materials:

- Glass and Ceramics : The compound is utilized in manufacturing specialized glass and ceramics. It improves the durability and optical properties of these materials, making them suitable for applications in electronics and optics .

- Nanomaterials : Recent studies have explored its potential in synthesizing nanomaterials, where cerium compounds can enhance the properties of nanostructures used in various technological applications .

Environmental Applications

Environmental remediation is a significant area where this compound demonstrates effectiveness:

- Wastewater Treatment : Cerium(IV) compounds are effective in removing heavy metals from wastewater. They facilitate the oxidation of organic pollutants, contributing to decolorization and odor removal .

- Phosphate Removal : A notable study developed a cerium(IV)-modified chitosan hydrogel that achieved over 98% efficiency in removing phosphate ions from aqueous solutions. This innovative approach highlights cerium's role in sustainable environmental practices .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an essential component:

- Drug Development : It is used in formulations requiring specific catalytic properties, particularly for drugs that need precise synthesis pathways. Its unique reactivity can enhance drug efficacy and stability .

Research and Development

The compound is widely utilized in research settings:

- Experimental Setups : Researchers leverage its unique properties to explore new applications and innovations in materials science and chemical engineering. Its versatility allows for experimentation across various domains .

- Hydrogel Development for Phosphate Removal :

- Catalytic Hydration of Alkynes :

Wirkmechanismus

The mechanism of action of cerium(IV) sulfate hydrate primarily involves its strong oxidizing ability. The ceric ion (Ce⁴⁺) acts as an electron acceptor, facilitating the oxidation of various substrates. In acidic conditions, the ceric ion can oxidize chloride ions to form chlorine gas. The reduction of ceric ions to cerous ions (Ce³⁺) is a key step in many of its reactions, highlighting its role as a one-electron oxidizing agent .

Vergleich Mit ähnlichen Verbindungen

Cerium(IV) sulfate hydrate can be compared to other cerium compounds, such as cerium(IV) ammonium sulfate and cerium(IV) nitrate. While all these compounds exhibit strong oxidizing properties, this compound is unique in its solubility and stability characteristics. For instance, cerium(IV) ammonium sulfate is more soluble in water and is often used in similar redox titrations . Cerium(IV) nitrate, on the other hand, is commonly used in the preparation of cerium dioxide nanoparticles due to its higher reactivity .

Biologische Aktivität

Cerium(IV) sulfate hydrate (Ce(SO4)2·xH2O) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicine and environmental science. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : Ce(SO4)2 · xH2O

- Molecular Weight : 448.32 g/mol

- Appearance : Yellow to orange powder or crystals

- CAS Number : 17106-39-7

Mechanisms of Biological Activity

Cerium(IV) sulfate exhibits significant biological activity primarily due to its strong oxidizing properties. The following mechanisms have been identified:

- Oxidative Stress Modulation : Cerium(IV) ions can scavenge reactive oxygen species (ROS), potentially reducing oxidative stress in biological systems.

- Enzyme Interaction : The compound may interact with various enzymes, leading to activation or inhibition, which affects metabolic pathways.

- Gene Expression Alteration : Through redox signaling, cerium compounds can influence gene expression related to stress responses and cellular repair mechanisms.

Antioxidant Properties

Cerium(IV) sulfate has shown considerable antioxidant activity. Research indicates that it effectively scavenges ROS, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases.

Antioxidant Activity Study

A study assessed the ability of cerium(IV) sulfate to reduce oxidative stress in human cell lines. The results indicated a significant decrease in ROS levels when treated with cerium(IV) sulfate compared to control groups.

| Treatment | ROS Level (µM) | % Reduction |

|---|---|---|

| Control | 12.5 | - |

| 10 µM | 8.0 | 36 |

| 50 µM | 4.5 | 64 |

Antimicrobial Efficacy

In vitro tests have demonstrated that cerium(IV) sulfate can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

Case Studies and Research Findings

- Antioxidant Activity : A study published in the Journal of the American Chemical Society highlighted the compound's ability to reduce oxidative stress in human cell lines significantly .

- Antimicrobial Properties : Research conducted on various bacterial strains showed promising results, indicating that cerium(IV) sulfate could serve as a potential antimicrobial agent.

- Mechanistic Insights : Advanced studies utilizing techniques such as extended X-ray absorption fine structure (EXAFS) have elucidated the redox behavior of cerium ions in acidic environments, providing a deeper understanding of their interaction with biological molecules .

Q & A

Basic Research Questions

Q. What is the optimal synthesis protocol for Cerium(IV) sulfate hydrate, and how does reaction temperature influence product purity?

- Methodological Answer : this compound is synthesized by reacting calcined cerium(IV) oxide with concentrated sulfuric acid at 150–200°C for 4–6 hours. The exothermic reaction requires controlled heating to avoid over-dehydration. Post-synthesis hydration with water yields the tetrahydrate form. Purity is maximized by maintaining a stoichiometric excess of sulfuric acid and filtering insoluble residues . Thermal stability must be monitored, as heating above 180°C leads to dehydration, forming anhydrous Ce(SO₄)₂, while temperatures >350°C cause decomposition to CeOSO₄ .

Q. How is this compound utilized in redox titrations, and what are the critical experimental parameters?

- Methodological Answer : As a strong oxidizing agent in acidic conditions, it is used to quantify reducing agents (e.g., Fe²⁺, sulfites). Prepare a 0.1–1.0 M solution in dilute H₂SO₄ (pH < 1) to stabilize Ce⁴⁺ ions. Titrate at 25°C to prevent thermal degradation. Use ferroin or diphenylamine as redox indicators. Ensure minimal exposure to light, as Ce⁴⁺ solutions can photodegrade .

Q. What precautions are necessary for handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) due to its corrosive nature (H314). Avoid inhalation of dust; work in a fume hood. Store in airtight containers away from reducing agents. Spills should be neutralized with sodium bicarbonate and rinsed with copious water. Waste disposal must comply with local regulations for heavy metals .

Advanced Research Questions

Q. How do hydration states (e.g., tetrahydrate vs. octahydrate) affect the catalytic activity of this compound in esterification reactions?

- Methodological Answer : Hydration state impacts acidity and Lewis acid strength. For esterification (e.g., pentyl butyrate synthesis), the tetrahydrate (Ce(SO₄)₂·4H₂O) is preferred due to balanced water content, which stabilizes the sulfate matrix while providing active Ce⁴⁺ sites. Characterize hydration via thermogravimetric analysis (TGA) and confirm catalytic efficiency using GC-MS to monitor reaction kinetics .

Q. What structural insights explain the solubility discrepancies of this compound in aqueous vs. acidic media?

- Methodological Answer : The compound exhibits limited solubility in pure water (9.84 g/100 mL at 20°C) due to hydrolysis, forming CeO₂·xH₂O precipitates. In dilute H₂SO₄, sulfate ions stabilize Ce⁴⁺ via coordination, enhancing solubility. X-ray diffraction (XRD) studies reveal that the orthorhombic crystal structure of the tetrahydrate facilitates selective dissolution in acidic media .

Q. How can computational modeling resolve contradictions in reported molecular weights and hydration stoichiometries?

- Methodological Answer : Density functional theory (DFT) simulations can model hydration energies to predict stable configurations (e.g., 4H₂O vs. 8H₂O). Pair with experimental data from Karl Fischer titration and XRD to validate hydration states. Discrepancies often arise from incomplete dehydration during synthesis or ambient humidity exposure .

Q. What mechanisms underlie the compound’s role as a redox mediator in oscillating reactions like Belousov-Zhabotinskii (BZ)?

- Methodological Answer : In BZ systems, Ce⁴⁺ oxidizes malonic acid intermediates, transitioning to Ce³⁺ and generating radical species. Kinetic studies in sulfate media show rate constants (k = 1.2 × 10³ M⁻¹s⁻¹) depend on H⁺ concentration. Use UV-Vis spectroscopy to track Ce⁴⁺/Ce³⁺ transitions and model oscillatory behavior via nonlinear differential equations .

Q. Data Contradiction Analysis

Q. Why do reported molecular weights vary between 332.24 (anhydrous) and 448.315 (hydrated forms)?

- Resolution : Molecular weight discrepancies stem from inconsistent accounting of hydration (xH₂O) and sulfuric acid complexation (yH₂SO₄). For example, the tetrahydrate (Ce(SO₄)₂·4H₂O) has a molecular weight of 404.30 g/mol, while the sulfuric acid complex (Ce(SO₄)₂·H₂SO₄) weighs 447.79 g/mol. Always specify hydration and complexation in reporting .

Q. How to reconcile conflicting solubility data in water vs. ethanol?

- Resolution : this compound is insoluble in ethanol (96%) due to poor dielectric constant but dissolves in dilute H₂SO₄ via solvation. Conflicting literature values arise from testing under non-standard conditions (e.g., varying temperatures or H₂SO₄ concentrations). Standardize protocols using USP or Ph. Eur. guidelines .

Q. Research Tools & Techniques

- Thermal Analysis : Use TGA-DSC to identify dehydration phases (e.g., 180°C for tetrahydrate → anhydrous) .

- Structural Characterization : XRD (orthorhombic Pnma space group) and Raman spectroscopy (S-O stretching at 980 cm⁻¹) .

- Analytical Titration : Standardize Ce(IV) solutions against ammonium iron(II) sulfate (0.1 M, 1% H₂SO₄) with potentiometric endpoint detection .

Eigenschaften

IUPAC Name |

cerium(4+);disulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H2O4S.H2O/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);1H2/q+4;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNANFSXYDCURQS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603801 | |

| Record name | Cerium(4+) sulfate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-60-8 | |

| Record name | Cerium(4+) sulfate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.